Terazosin
Overview
Description
Terazosin is a quinazoline derivative that functions as an alpha-1 adrenergic antagonist. It is primarily used to treat symptoms of benign prostatic hyperplasia and manage hypertension . By blocking alpha-1 adrenergic receptors, this compound causes relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Mechanism of Action
Target of Action
Terazosin primarily targets the alpha-1 adrenergic receptors . These receptors are found in various tissues throughout the body, including the smooth muscle of blood vessels and the prostate . It has also been found to bind to the G protein-coupled receptor 119 (GPR119) .
Mode of Action
This compound inhibits the action of catecholamines (adrenaline and noradrenaline) on the alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, leading to a decrease in blood pressure and an improvement in urinary flow . This compound has also been found to selectively activate GPR119, leading to increased cAMP and ATP synthesis .
Biochemical Pathways
This compound affects several biochemical pathways. It enhances the glycolysis pathway by activating the enzyme phosphoglycerate kinase 1 (PGK1), leading to increased ATP levels . This increase in ATP levels can have a neuroprotective effect in certain conditions such as Parkinson’s disease . This compound also inhibits the MST1-Foxo3a signaling pathway through GPR119, which is crucial for suppressing mitophagy and compromised β-cell function in non-alcoholic fatty pancreas disease (NAFPD) conditions .
Pharmacokinetics
This compound exhibits rapid and complete absorption, with a time to peak plasma concentration of approximately 1 hour . Its metabolism occurs in the liver, with minimal first-pass effect . This compound is excreted in the feces (~60%, 20% as unchanged drug) and urine (~40%, 10% as unchanged drug) . The half-life of elimination is approximately 12 hours .
Result of Action
The molecular and cellular effects of this compound’s action include relaxation of smooth muscle in blood vessels and the prostate, leading to lowered blood pressure and improved urinary flow . It also enhances mitophagy and alleviates β-cell dysfunction in the context of NAFPD by suppressing the MST1-Foxo3a signaling pathway . In addition, this compound increases ATP levels and can have a neuroprotective effect in certain conditions such as Parkinson’s disease .
Biochemical Analysis
Biochemical Properties
Terazosin plays a significant role in biochemical reactions by interacting with alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors that mediate various physiological responses, including vasoconstriction and smooth muscle contraction . By inhibiting these receptors, this compound prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscle cells . This interaction is crucial for its therapeutic effects in managing hypertension and benign prostatic hyperplasia .
Cellular Effects
This compound affects various cell types and cellular processes. In smooth muscle cells, it induces relaxation by inhibiting alpha-1 adrenergic receptors, which reduces intracellular calcium levels and decreases muscle contraction . In prostate cells, this compound alleviates urinary obstruction by relaxing the smooth muscle around the urethra . Additionally, this compound has been shown to influence cell signaling pathways, such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a role in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively binding to alpha-1 adrenergic receptors . This binding inhibits the receptor’s ability to interact with its natural ligands, adrenaline and noradrenaline . As a result, the downstream signaling cascade involving G proteins and second messengers, such as cyclic adenosine monophosphate (cAMP), is disrupted . This leads to the relaxation of smooth muscle cells and a reduction in blood pressure . This compound also affects gene expression by modulating the activity of transcription factors involved in cell growth and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known to have a rapid onset of action, with significant effects on blood pressure and urinary flow occurring within hours of administration . Its long-term effects on cellular function, such as the incidence of surgery or acute urinary obstruction, are still being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure and improves urinary flow without significant adverse effects . At higher doses, this compound can cause hypotension, dizziness, and other adverse effects . Studies have also shown that this compound can protect motor neurons and extend survival in animal models of amyotrophic lateral sclerosis (ALS) by enhancing energy metabolism .
Metabolic Pathways
This compound is primarily metabolized in the liver, where it undergoes extensive hepatic metabolism . The major metabolites include 6-O-demethyl this compound, 7-O-methyl this compound, a piperazine derivative, and a diamine derivative . These metabolites are excreted mainly through the biliary tract . This compound also interacts with enzymes involved in glycolysis, such as phosphoglycerate kinase 1 (PGK1), which plays a role in energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is highly protein-bound, with 90-94% of the drug bound to plasma proteins . This binding facilitates its distribution to target tissues, such as the prostate and blood vessels . This compound is also known to cross the blood-brain barrier, which may contribute to its central effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with specific cellular components. This compound has been shown to localize to the plasma membrane, where it interacts with alpha-1 adrenergic receptors . Additionally, this compound can affect mitochondrial function by modulating the activity of enzymes involved in energy metabolism . This localization is crucial for its therapeutic effects and its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including High-Performance Liquid Chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazoline ring.
Reduction: The furan ring in the intermediate can be reduced to a tetrahydrofuran ring during synthesis.
Substitution: The quinazoline ring can undergo substitution reactions, particularly at the amine and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Terazosin has a wide range of scientific research applications:
Comparison with Similar Compounds
Tamsulosin: Another alpha-1 adrenergic antagonist used for similar indications but with a different side effect profile.
Doxazosin: Similar in structure and function but has a longer half-life.
Alfuzosin: Also used for benign prostatic hyperplasia but differs in its pharmacokinetic properties.
Uniqueness of Terazosin: this compound is unique in its balanced efficacy for both benign prostatic hyperplasia and hypertension. Its relatively short half-life allows for better control of dosing and fewer side effects compared to some of its counterparts .
Properties
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKUSRYTPJJLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate) | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023639 | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e+00 g/L | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
63590-64-7 | |
Record name | Terazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63590-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063590647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TERAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L5014XET7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
271-274, 273 °C | |
Record name | Terazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Terazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015293 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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